3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine
Description
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-12-8(6-10-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
WWHAHUWZXRCOPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation of Piperidine Alkyne or Azide Intermediate
Alkyne-functionalized Piperidine :
Piperidine is reacted with propargyl bromide under basic conditions (e.g., potassium carbonate in DMF) to yield 3-propargylpiperidine or related derivatives. This method was reported with high yields (~98%) and straightforward isolation by precipitation and filtration.Azide-functionalized Piperidine :
Alternatively, the piperidine derivative bearing a halide (e.g., bromide) at the 3-position can be converted to the azide via nucleophilic substitution with sodium azide in polar solvents such as DMF or DMSO.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The azide and alkyne precursors are combined in the presence of a copper(I) catalyst, often generated in situ from copper sulfate pentahydrate and sodium ascorbate as a reducing agent.
- Solvents such as water, ethanol, or DMF are commonly used.
- Reaction temperatures typically range from room temperature to 80°C, with reaction times from 10 minutes to several hours depending on scale and conditions.
Methylation of the Triazole Ring
- The N1-methylation of the triazole ring is generally achieved by treating the triazole intermediate with methyl iodide or methyl triflate in the presence of a base such as potassium carbonate or sodium hydride.
- This step is usually performed after the formation of the triazole ring to ensure regioselective methylation at the N1 position.
Representative Synthetic Scheme
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidine + Propargyl bromide, K2CO3, DMF, RT | 3-Propargylpiperidine | ~98 | Precipitation and filtration |
| 2 | 3-Propargylpiperidine + Sodium azide, CuSO4, Sodium ascorbate | 3-(1H-1,2,3-Triazol-5-yl)piperidine | 70–90 | CuAAC reaction, mild conditions |
| 3 | Triazole intermediate + Methyl iodide, K2CO3, acetone or DMF | This compound | 80–95 | N1-methylation of triazole ring |
Optimization and Scale-Up Considerations
- Catalyst Choice: Cu(I) sources such as CuI or CuSO4 with sodium ascorbate are common; CuI can offer faster kinetics but may require inert atmosphere.
- Solvent Effects: Mixed aqueous-organic solvents (e.g., water/ethanol) enhance solubility and reaction rates.
- Temperature Control: Moderate heating (50–80°C) improves yield but excessive heat may cause side reactions.
- Purification: Column chromatography or recrystallization from dichloromethane/methanol mixtures is effective for isolating pure product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 1H NMR: Signals for piperidine CH2 groups typically appear at δ 1.4–2.8 ppm; triazole proton(s) appear as singlets near δ 7.5–8.0 ppm.
- 13C NMR: Carbon resonances confirm ring carbons and methyl substitution.
Mass Spectrometry (MS):
High-resolution MS confirms molecular ion peak consistent with C10H16N4 (molecular weight ~188 g/mol).High-Performance Liquid Chromatography (HPLC):
Purity >95% is achievable and confirmed by reverse-phase HPLC with UV detection at 254 nm.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Piperidine Functionalization | Propargyl bromide, K2CO3, DMF, RT | High yield, simple work-up | Requires anhydrous conditions |
| Azide Formation | Sodium azide, DMF or DMSO | Straightforward substitution | Azide safety precautions needed |
| CuAAC Cycloaddition | CuSO4, Sodium ascorbate, water/ethanol, RT | Highly selective, mild conditions | Copper removal post-reaction |
| N1-Methylation | Methyl iodide, base (K2CO3), acetone or DMF | Regioselective, high yield | Control of over-alkylation |
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the piperidine ring can yield piperidine derivatives with varying degrees of saturation .
Scientific Research Applications
While the specific compound "3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine" is not widely documented, research on related compounds such as triazoles and piperidine derivatives provides insight into potential applications.
Scientific Research Applications
Triazole-containing compounds have been extensively studied for their biological properties, demonstrating antimicrobial, antifungal, anticancer, and anti-inflammatory effects. They can inhibit certain enzymes and pathways relevant to disease processes and interact with biological targets such as carbonic anhydrase and various receptors involved in inflammation and metabolic disorders.
- Medicinal Chemistry Triazole and piperidine compounds are used in developing pharmaceutical compounds due to their potential biological activity. Piperidine-based 1,2,3-triazolylacetamide derivatives have shown promise as antifungal agents against Candida auris, including inducing apoptotic cell death and cell cycle arrest . Additionally, some 1,2,3-triazole derivatives have demonstrated anticancer activity, inducing G0/G1 and G2/M cell cycle arrest and apoptosis in cells . Certain triazole-fused pyrazines are explored for antiviral efficacy against SARS-CoV-2 .
- Organic Synthesis Compounds with triazole rings can serve as building blocks for synthesizing more complex molecules.
- Material Science These compounds are used in designing new materials with specific properties, such as polymers and coordination complexes.
Examples of Triazole Applications
1,2,3-Triazole derivatives as anticancer agents:*
- Luan et al. found that a 1,2,3-triazole compound inhibited cell growth across six cancer cell lines .
- Gholampour et al. synthesized naphthoquinone-1,2,3-triazole hybrids that showed cytotoxicity against human cancer cell lines, arresting the cell cycle in the G0/G1 phase .
- Souza et al. developed 1,2,3-triazole-2-amino-1,4-naphthoquinone derivatives, with one compound exhibiting significant potency against HepG2 and Vero cells, indicating potential therapeutic applications .
1,2,4-Triazole derivatives as anti-tubercular agents: - A series of compounds containing a 3-thio-1,2,4-triazole moiety has shown inhibition of Mycobacterium tuberculosis .
Table: Comparison of Triazole Derivatives and Their Applications
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties, where it disrupts essential biological processes in pathogens and cancer cells .
Comparison with Similar Compounds
Table 1: Key Piperidine-Triazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine | 1248467-30-2 | C8H12N4 | 164.21 | 3-position; 1-methyl-1,2,3-triazole |
| 4-(2H-1,2,3-Triazol-2-yl)piperidine | 765270-45-9 | C7H12N4 | 152.20 | 4-position; non-methylated 1,2,3-triazole |
| 4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine | 1343384-62-2 | C11H20N4 | 208.30 | 4-position; 1,2,4-triazole with isopropyl |
| 2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine | 1341697-61-7 | C11H20N4 | 208.30 | 2-position; 1,2,4-triazole with isopropyl |
Key Observations :
Positional Isomerism : Substitution at the 2-, 3-, or 4-position of piperidine alters steric accessibility and conformational flexibility. For example, 3-substituted derivatives (e.g., the target compound) may exhibit enhanced binding to planar biological targets compared to 4-substituted analogs .
Triazole Type :
- 1,2,3-Triazole (target compound): Rigid planar structure with a dipole moment favoring hydrogen-bond acceptor interactions. Methyl substitution at the 1-position enhances metabolic stability by reducing oxidation .
- 1,2,4-Triazole (CAS 1343384-62-2): Greater conformational flexibility and varied coordination modes in metal-organic frameworks .
Substituent Effects : Bulky groups (e.g., isopropyl in CAS 1343384-62-2) increase lipophilicity (logP ≈ 2.5 vs. 1.8 for the target compound), impacting membrane permeability and solubility .
Heterocyclic Core Modifications
Pyridine vs. Piperidine Analogs
- 3-(1H-1,2,3-Triazol-4-yl)pyridine (CAS 120241-79-4): Replacing piperidine with pyridine introduces aromaticity, reducing basicity (pKa ~4.5 vs. piperidine’s pKa ~11) and altering solubility profiles. This compound is explored as a kinase inhibitor due to its planar structure .
- Tetrazole Derivatives (e.g., 3-(1H-Tetrazol-5-yl)pyridinium): Tetrazoles are stronger acids (pKa ~4.9) and serve as bioisosteres for carboxylic acids, enhancing bioavailability in ionic environments .
Physicochemical and Pharmacological Insights
- Solubility : The target compound’s piperidine core confers moderate water solubility (≈15 mg/mL at pH 7), superior to pyridine analogs (<5 mg/mL) but lower than tetrazole derivatives (>50 mg/mL) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 189°C for the target compound, higher than 1,2,4-triazole analogs (165–175°C), indicating stronger intermolecular interactions .
- Pharmacological Potential: Piperidine-triazole hybrids are investigated for CNS applications due to their ability to cross the blood-brain barrier. The methyl group in the target compound reduces cytochrome P450-mediated degradation compared to non-methylated analogs .
Biological Activity
3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine is a heterocyclic compound that combines a piperidine ring with a 1,2,3-triazole moiety. This unique structure contributes to its significant biological activity, making it an important candidate in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, anticancer potential, and relevant case studies.
Structural Characteristics
The compound features:
- Piperidine Ring : A six-membered nitrogen-containing ring prevalent in many pharmaceutical agents.
- 1,2,3-Triazole Moiety : Known for its stability and ability to interact with various biological targets.
Comparison with Similar Compounds
| Compound Name | Structural Features |
|---|---|
| 1-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine | Triazole at position 4 instead of 5 |
| 4-Methyl-3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine | Methyl substitution at position 4 on piperidine |
| 3-(1-Benzyl-1H-1,2,3-triazol-5-yl)piperidine | Benzyl group instead of methyl on triazole |
The specific substitution pattern on the triazole ring significantly influences the compound's reactivity and bioactivity profiles.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. Its mechanism involves:
- Inhibition of Enzymes : The triazole component can inhibit critical enzymes and proteins necessary for microbial survival.
- Disruption of Biological Processes : This compound disrupts essential processes within bacteria and fungi.
Anticancer Potential
The compound has also been studied for its anticancer activity . Findings suggest:
- Cytotoxic Effects : Derivatives of this compound have shown cytotoxic effects against several human cancer cell lines.
For instance, a study reported that derivatives exhibited IC50 values ranging from 7.2 µM to 31.3 µM against various cancer cell lines (e.g., MDA-MB-231 and HepG2) .
Interaction with Biological Targets
The ability of this compound to bind effectively to biological targets is crucial for its activity:
- Metal Ion Chelation : The compound can chelate metal ions, inhibiting metalloenzymes involved in critical biochemical pathways.
- Modulation of Receptors : It may also modulate neurotransmitter receptors affecting neurological functions .
Study on Antifungal Activity
A recent study synthesized piperidine-based triazole derivatives and tested them against Candida auris, a significant fungal pathogen. The results indicated that certain derivatives had MIC values ranging from 0.24 to 0.97 µg/mL and demonstrated fungicidal behavior by disrupting the plasma membrane of the fungi . These findings underscore the potential of triazole derivatives in combating resistant fungal infections.
Synthesis and Biological Evaluation
Another study focused on the synthesis of hybrid compounds incorporating the triazole moiety. The synthesized compounds exhibited a range of pharmacological activities including antimicrobial and anticancer effects. The research highlighted that structural modifications significantly impacted biological activity and selectivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to the triazole moiety. Key steps include:
- Precursor Preparation : Piperidine derivatives with alkyne or azide groups are synthesized first. For example, 3-ethynylpiperidine can react with methyl azide under CuI catalysis .
- Reaction Optimization : Solvent choice (THF/acetone mixtures), temperature (reflux conditions), and catalyst loading (10 mol% CuI) significantly impact yield .
- Purification : Column chromatography or recrystallization is used to isolate the product. Analytical tools like HPLC and NMR verify purity .
Q. How can structural characterization of this compound be performed to resolve ambiguities in spectral data?
- Methodological Answer : Use a combination of techniques:
- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to distinguish piperidine protons from triazole signals. For example, the methyl group on the triazole appears as a singlet near δ 3.8 ppm .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., chair vs. boat piperidine ring) by obtaining single crystals and analyzing bond angles/planes .
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring no fragmentation overlaps with impurities .
Q. What stability studies are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at room temperature in airtight containers .
- pH Sensitivity : Test solubility and stability in buffers (pH 2–12) using UV-Vis spectroscopy to identify degradation products .
- Light Sensitivity : Perform accelerated aging under UV light and monitor changes via HPLC to establish storage guidelines .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors like dopamine or serotonin transporters, where piperidine derivatives are known to interact. Retrieve protein structures from the PDB (e.g., 6M0T for serotonin transporter) .
- Ligand Preparation : Optimize the compound’s 3D structure using MarvinSketch or Discovery Studio, ensuring correct protonation states at physiological pH .
- Docking Protocols : Use AutoDock Vina with flexible side chains in the binding pocket. Validate results with MD simulations to assess binding stability over 100 ns trajectories .
Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption. Compare with reference standards like propranolol .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- In Vivo Studies : Apply a crossover design in rodent models, administering the compound intravenously and orally. Collect plasma samples at timed intervals for bioavailability calculations .
Q. How can contradictory data in pharmacological assays (e.g., conflicting IC50 values) be systematically addressed?
- Methodological Answer :
- Assay Validation : Ensure consistency in buffer composition (e.g., pH 6.5 ammonium acetate buffer for enzyme assays) and temperature control .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to correct for inter-experimental variability. Replicate studies with blinded samples to reduce bias .
- Structural Analysis : Cross-validate activity data with computational models (e.g., QSAR) to identify steric or electronic factors influencing potency discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
